molecular formula C24H33N3O2 B1477962 Benzyl 3-{[2-(4-benzylpiperazin-1-yl)ethyl](methyl)amino}propanoate CAS No. 1924361-97-6

Benzyl 3-{[2-(4-benzylpiperazin-1-yl)ethyl](methyl)amino}propanoate

Cat. No. B1477962
CAS RN: 1924361-97-6
M. Wt: 395.5 g/mol
InChI Key: XNSZNIVEWXMUTE-UHFFFAOYSA-N
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Description

Benzyl 3-{[2-(4-benzylpiperazin-1-yl)ethyl](methyl)amino}propanoate, or B3EPMAP, is a synthetic compound with a wide range of applications in scientific research. B3EPMAP is a derivative of the piperazine ring system and exhibits unique properties that make it useful for a variety of experiments. It has been used as a reagent in organic synthesis, as a substrate for enzyme studies, and as a ligand for drug discovery.

Scientific Research Applications

Synthesis and Structural Analysis

Dabigatran Etexilate Tetrahydrate :The title compound, C34H41N7O5·4H2O (systematic name: ethyl 3-{[2-({4-[(Z)-amino(hexyloxycarbonylimino)methyl]anilino}methyl)-1-methylbenzimidazole-5-carbonyl]pyridin-2-ylamino}propanoate tetrahydrate), demonstrates intriguing structural characteristics. The angles formed by the benzene and pyridine rings with the benzimidazole mean plane are specifically noted, and the presence of an intramolecular N—H⋯O hydrogen bond is highlighted. This compound's crystal structure is further stabilized by a network of hydrogen bonds involving water molecules, which arrange the components into layers parallel to the ab plane (Liu et al., 2012).

Synthetic Routes and Biological Properties

Synthesis of Benzyl Piperazine Derivatives :The synthesis of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one through the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone, and its subsequent reduction and interaction with Grignard reagents, is noted. These synthesis pathways result in the formation of various compounds with distinct biological properties, such as anti-inflammatory, analgesic, and peripheral N-cholinolytic activities (Gevorgyan et al., 2017).

Antimicrobial Activity

Study of Thiazolidinone Derivatives :The antimicrobial activity of 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones has been investigated, highlighting that only specific derivatives exhibit active properties. The study underlines the significance of the methyl group in the activity of these compounds, with the replacement of this group by a halogen resulting in a loss of antimicrobial properties (Цялковский et al., 2005).

Polymer Modification and Medical Application

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels :This study showcases the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds. The modified polymers exhibit enhanced swelling properties and thermal stability. Moreover, the synthesized polymeric compounds show significant antibacterial and antifungal activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

The listed studies provide a glimpse into the multifaceted scientific research applications of Benzyl 3-{2-(4-benzylpiperazin-1-yl)ethylamino}propanoate and related compounds, encompassing structural analysis, synthetic routes, biological properties, antimicrobial activities, and potential medical applications. The references provided offer a deeper insight into each specific area of study.

properties

IUPAC Name

benzyl 3-[2-(4-benzylpiperazin-1-yl)ethyl-methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-25(13-12-24(28)29-21-23-10-6-3-7-11-23)14-15-26-16-18-27(19-17-26)20-22-8-4-2-5-9-22/h2-11H,12-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSZNIVEWXMUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OCC1=CC=CC=C1)CCN2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-{[2-(4-benzylpiperazin-1-yl)ethyl](methyl)amino}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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